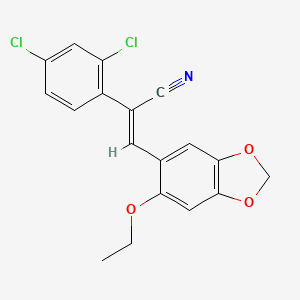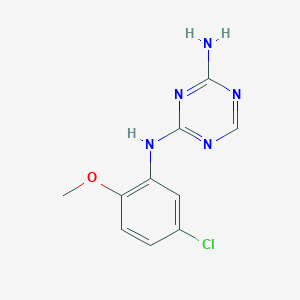![molecular formula C19H16BrNO3 B4752005 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B4752005.png)
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide
Übersicht
Beschreibung
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide, also known as BFB, is a small molecule that has been widely used in scientific research. BFB is a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are important signaling molecules involved in various cellular processes.
Wirkmechanismus
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide works by inhibiting the activity of PTPs, which are enzymes that remove phosphate groups from proteins. PTPs are important signaling molecules that regulate various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, this compound can affect these cellular processes and lead to changes in cell behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In neurobiology, this compound has been shown to enhance synaptic plasticity and improve learning and memory. In immunology, this compound has been shown to modulate immune cell signaling and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide in lab experiments is its potency and selectivity for PTPs. This compound can be used at low concentrations to selectively inhibit PTPs without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. This compound can affect cellular processes that are not directly related to PTPs, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for 3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide research. One direction is to develop more potent and selective PTP inhibitors based on the structure of this compound. Another direction is to study the role of PTPs in various diseases and develop new therapies based on PTP inhibition. Finally, this compound can be used as a tool to study the function of PTPs in various cellular processes and pathways.
Wissenschaftliche Forschungsanwendungen
3-[(2-bromophenoxy)methyl]-N-(2-furylmethyl)benzamide has been used in various scientific research studies, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs. In neurobiology, this compound has been used to study the role of PTPs in synaptic plasticity and learning and memory. This compound has also been used in immunology to study the role of PTPs in immune cell signaling and function.
Eigenschaften
IUPAC Name |
3-[(2-bromophenoxy)methyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(22)21-12-16-7-4-10-23-16/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKONDVECOQXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![N-(5-methyl-3-isoxazolyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4751948.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4751960.png)

![5-(2-furyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4751978.png)

![2-[(2-thienylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4751991.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4752002.png)
![N-cyclohexyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4752008.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B4752015.png)

![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4752017.png)
![1-[3-(4-chlorophenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4752021.png)